[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Description
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a synthetic organic compound featuring a piperidine ring substituted with a benzyl group at the 4-position. The molecule integrates a 2-oxoethyl linker connecting the piperidine nitrogen to a phenylamino-acetic acid moiety.
Properties
IUPAC Name |
2-(N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(16-24(17-22(26)27)20-9-5-2-6-10-20)23-13-11-19(12-14-23)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGMBPPMDAQSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Amino Acid Moiety: The amino acid moiety is introduced through a series of reactions, including amide bond formation and subsequent functional group transformations.
Industrial Production Methods
In an industrial setting, the production of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenated compounds and strong bases or acids are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets.
Medicine: It may be investigated for its potential therapeutic effects, including its role as a precursor to pharmacologically active compounds.
Industry: The compound can be used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets. The piperidine ring and the benzyl group may play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the nitrogen heterocycle (piperidine/piperazine) and the amino-acetic acid backbone. These variations influence molecular properties such as lipophilicity, solubility, and receptor affinity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic Acid and Analogs
| Compound Name (CAS No.) | Core Structure | Substituent on Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|---|
| [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic Acid (Not reported) | Piperidine | 4-Benzyl | C22H25N3O3 | 379.45 | Hypothesized CNS activity due to benzylpiperidine motif; potential protease/kinase inhibition. | |
| [{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic Acid (1142211-83-3) | Piperidine | 4-Ethoxycarbonyl | C19H25N3O5 | 375.42 | Enhanced metabolic stability; ester group may improve oral bioavailability. | |
| [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic Acid (sc-305389) | Piperazine | 4-Acetyl | C17H21N4O4 | 363.38 | Increased polarity; used in kinase inhibitor research. | |
| [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid (1142205-18-2) | Benzylamino (non-cyclic) | 2,4-Dichlorobenzyl | C17H16Cl2N2O3 | 367.23 | Bioactive; utilized in antitumor and antimicrobial drug synthesis. | |
| [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid (1142204-93-0) | Piperazine | 4-Methyl | C15H21N5O3 | 319.36 | High solubility; applied in neurotransmitter modulation studies. |
Key Observations:
Ethoxycarbonyl (): Introduces an ester group, which may confer metabolic resistance compared to labile amides. Dichlorobenzyl (): Electron-withdrawing chlorine atoms likely enhance receptor-binding specificity, common in antimicrobial agents.
Heterocycle Impact :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher basicity and solubility due to the additional nitrogen, whereas piperidine-based compounds (Target, ) are more lipophilic.
Dichlorobenzyl analogs () demonstrate broad-spectrum bioactivity, highlighting the importance of halogenation in drug design .
Biological Activity
The compound [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid (CAS Number: 1142211-81-1) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
General Information
- Molecular Formula : C₁₈H₂₃N₂O₃
- Molecular Weight : 366.46 g/mol
- MDL Number : MFCD12027705
- Hazard Classification : Irritant
Structural Characteristics
The compound features a piperidine ring, an oxoethyl group, and an amino acetic acid moiety, which may contribute to its biological properties.
Research indicates that compounds similar to [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid may exhibit various biological activities, such as:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors of enzymes like α-amylase, which is crucial for carbohydrate metabolism and is a target for diabetes management .
- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, thereby mitigating oxidative stress-related diseases .
Therapeutic Implications
Given its structural features, this compound may have implications in treating conditions such as:
- Diabetes : By inhibiting α-amylase, it could help regulate blood sugar levels.
- Oxidative Stress Disorders : Its antioxidant properties may provide therapeutic benefits in conditions exacerbated by oxidative stress.
Study 1: Enzyme Inhibition
A study focused on the synthesis of thiosemicarbazone derivatives demonstrated that similar compounds exhibited significant inhibitory activity against α-amylase. The IC50 values ranged from 4.95 to 69.71 µM, indicating potential efficacy in managing diabetes .
Study 2: Antioxidant Activity
Another investigation evaluated the antioxidant capabilities of related compounds. The results indicated IC50 values for hydroxyl radical scavenging activity ranging from 28.30 to 64.66 µM, suggesting that these compounds could be effective in reducing oxidative damage .
Summary of Findings
| Activity Type | IC50 Range (µM) | Comparison Standard |
|---|---|---|
| α-Amylase Inhibition | 4.95 - 69.71 | Acarbose (21.55) |
| Hydroxyl Radical Scavenging | 28.30 - 64.66 | Vitamin C (60.51) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
